2-Chloro-2',4',5'-tribromoacetanilide
Description
2-Chloro-2',4',5'-tribromoacetanilide is a halogenated acetanilide derivative characterized by a chloro substituent at the 2-position and bromo groups at the 2', 4', and 5' positions on the aromatic ring. This compound is part of a broader class of acetanilides, which are widely studied for their applications in agrochemicals, pharmaceuticals, and organic synthesis. The presence of multiple halogens significantly influences its reactivity, stability, and physicochemical properties, such as melting point, solubility, and electronic characteristics .
Properties
CAS No. |
23543-07-9 |
|---|---|
Molecular Formula |
C8H5Br3ClNO |
Molecular Weight |
406.29 g/mol |
IUPAC Name |
2-chloro-N-(2,4,5-tribromophenyl)acetamide |
InChI |
InChI=1S/C8H5Br3ClNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14) |
InChI Key |
MBZFIMRWWDEFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-2’,4’,5’-tribromoacetanilide typically involves the bromination of 2-chloroacetanilide. The reaction conditions often include the use of bromine in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the 2’, 4’, and 5’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-2’,4’,5’-tribromoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-2’,4’,5’-tribromoacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2’,4’,5’-tribromoacetanilide involves its interaction with specific molecular targets. The chloro and bromo groups play a crucial role in its reactivity and interactions with biological molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Halogenation: The tribromo derivative has a higher molecular weight and greater steric hindrance compared to mono- or dihalogenated analogs like 4'-Bromo-2'-chloroacetanilide .
- Functional Groups : Methoxy (OCH₃) or ethyl (C₂H₅) substituents, as seen in 4'-Chloro-2',5'-dimethoxyacetoacetanilide and 2-Chloro-2',6'-diethylacetanilide, reduce halogen-induced electronegativity but enhance lipophilicity .
Physicochemical Properties
Melting Points and Solubility
- 2-Chloro-2',4',5'-tribromoacetanilide : Expected to have a high melting point (>200°C) due to strong intermolecular halogen bonding, with low solubility in polar solvents (e.g., water) but moderate solubility in chlorinated solvents (e.g., dichloromethane) .
- 4'-Bromo-2'-chloroacetanilide: Reported melting point ~160–165°C; soluble in acetone and ethanol .
- 2-Chloro-2',6'-diethylacetanilide : Liquid at room temperature (used in herbicide formulations like Alachlor) with high solubility in organic solvents .
Reactivity
- Halogen Reactivity : Bromine atoms at the 2',4',5' positions in the tribromo compound are less reactive toward nucleophilic substitution compared to chlorine in 2-Chloro-2',6'-diethylacetanilide, which undergoes methoxylation or hydrolysis more readily .
- Electrophilic Substitution : The tribromo derivative’s aromatic ring is deactivated, making it less reactive toward further electrophilic substitution compared to methyl- or methoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
